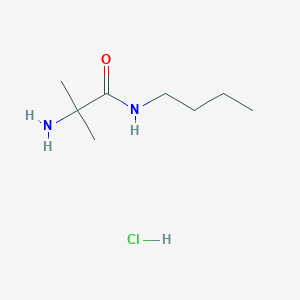

2-Amino-N-butyl-2-methylpropanamide hydrochloride

Description

2-Amino-N-butyl-2-methylpropanamide hydrochloride (CAS: 1220035-05-1) is a branched-chain aminoamide derivative with the molecular formula C₈H₁₉ClN₂O and a molecular weight of 194.70 g/mol . It belongs to a class of compounds often utilized as pharmaceutical intermediates, particularly in the synthesis of bioactive molecules.

Properties

IUPAC Name |

2-amino-N-butyl-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-4-5-6-10-7(11)8(2,3)9;/h4-6,9H2,1-3H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABILOFZRCQRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-butyl-2-methylpropanamide hydrochloride is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-N-butyl-2-methylpropanamide hydrochloride can be represented as follows:

- IUPAC Name : 2-Amino-N-butyl-2-methylpropanamide hydrochloride

- Molecular Formula : C₇H₁₈ClN

- CAS Number : 1220034-26-3

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 161.68 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of 2-Amino-N-butyl-2-methylpropanamide hydrochloride is primarily attributed to its role as a modulator of various biochemical pathways. It is believed to interact with specific receptors or enzymes, influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular function.

- Receptor Modulation : It could act on neurotransmitter receptors, affecting signaling cascades that regulate mood, cognition, and other physiological functions.

Therapeutic Applications

Research indicates that 2-Amino-N-butyl-2-methylpropanamide hydrochloride has potential applications in treating conditions such as:

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in managing conditions like anxiety and depression.

- Cancer Treatment : Preliminary studies indicate that it may exhibit anti-proliferative effects on certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Case Studies

- Study on Neurotransmitter Modulation :

- Anticancer Activity :

Table 2: Comparison with Related Compounds

Scientific Research Applications

Pharmaceutical Applications

Anticonvulsant Activity

Recent studies have highlighted the potential anticonvulsant properties of derivatives related to 2-amino-N-butyl-2-methylpropanamide hydrochloride. For instance, a focused series of alaninamide derivatives demonstrated significant activity in mouse seizure models, indicating that modifications of such compounds could lead to effective treatments for epilepsy and other central nervous system disorders .

Androgen Receptor Antagonism

Another notable application is in the development of androgen receptor antagonists. Research indicates that derivatives of 2-amino-N-butyl-2-methylpropanamide hydrochloride can be synthesized to yield compounds that inhibit androgen receptor activity, which is critical in treating prostate cancer and other hormone-related conditions .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of various APIs. Its structural properties allow for modifications that enhance the efficacy and safety profiles of drugs targeting specific conditions, including cancer and metabolic disorders .

Biochemical Research

Buffering Agent in Biochemical Assays

The compound has been utilized as a buffering agent in various biochemical assays, helping to maintain pH stability during reactions. This application is crucial for experiments requiring precise pH control to ensure accurate results .

Role in Enzyme Inhibition Studies

Research has also explored the role of 2-amino-N-butyl-2-methylpropanamide hydrochloride in enzyme inhibition studies. Its structural characteristics make it a candidate for investigating interactions with enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies .

Industrial Applications

Use in Personal Care Products

The compound is reported to be used as a buffering agent in personal care products, where it helps to stabilize formulations by adjusting pH levels. This application is significant for ensuring the safety and efficacy of cosmetic products .

Chemical Intermediate

In industrial settings, 2-amino-N-butyl-2-methylpropanamide hydrochloride acts as an intermediate in the production of other chemicals, including surfactants and corrosion inhibitors. Its versatility makes it valuable across various manufacturing processes .

Safety and Toxicological Considerations

While exploring its applications, it is essential to consider safety profiles associated with 2-amino-N-butyl-2-methylpropanamide hydrochloride. Studies indicate potential irritant effects on skin and mucous membranes, necessitating careful handling and usage guidelines in both laboratory and industrial environments .

Case Studies and Research Findings

Comparison with Similar Compounds

2-Amino-N-isobutyl-2-methylpropanamide Hydrochloride

- Molecular Formula : C₈H₁₉ClN₂O (identical to the target compound)

- Key Difference : The substitution pattern differs—here, the N-isobutyl group introduces steric hindrance compared to the linear N-butyl chain in the target compound. This may alter solubility and receptor-binding interactions .

- Applications : Both compounds are used in pharmaceutical synthesis, but the isobutyl variant may exhibit distinct crystallization behaviors due to its branched structure.

2-Amino-N-[2-(Dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride

- Molecular Formula : C₈H₂₁Cl₂N₃O

- Key Differences: Substitution with a dimethylaminoethyl group enhances polarity and basicity, increasing water solubility. Presence of two hydrochloride ions (dihydrochloride salt) improves stability in aqueous formulations compared to the monohydrochloride form of the target compound .

- Applications : Often employed in research requiring charged intermediates for ionic interactions, such as enzyme inhibitors .

(S)-2-Amino-N-methylpropanamide Hydrochloride

- Molecular Formula : C₄H₁₁ClN₂O

- Key Differences: Simplified structure with an N-methyl group and smaller molecular weight (138.60 g/mol) reduces steric bulk. The (S)-enantiomer may exhibit chiral-specific biological activity, unlike the racemic or non-chiral target compound .

- Applications : Used in studies exploring stereochemical effects on drug metabolism .

3-Amino-2-[(4-Fluorophenyl)methyl]-N-methylpropanamide Hydrochloride

- Molecular Formula : C₁₁H₁₄ClFN₂O

- Higher molecular weight (260.70 g/mol) and fluorinated moiety may improve blood-brain barrier penetration compared to the target compound.

- Applications : Explored in neuropharmacology and agrochemical research due to fluorinated motifs .

Physicochemical and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility Profile | Primary Applications |

|---|---|---|---|---|---|

| 2-Amino-N-butyl-2-methylpropanamide HCl | C₈H₁₉ClN₂O | 194.70 | N-butyl | Moderate lipophilicity | Pharmaceutical intermediates |

| 2-Amino-N-isobutyl-2-methylpropanamide HCl | C₈H₁₉ClN₂O | 194.70 | N-isobutyl | Similar to target | Crystallization studies |

| Dimethylaminoethyl derivative (dihydrochloride) | C₈H₂₁Cl₂N₃O | 246.18 | N-(2-dimethylaminoethyl) | High aqueous solubility | Enzyme inhibitor research |

| (S)-2-Amino-N-methylpropanamide HCl | C₄H₁₁ClN₂O | 138.60 | N-methyl, chiral center | High polarity | Stereochemical studies |

| 4-Fluorophenyl derivative HCl | C₁₁H₁₄ClFN₂O | 260.70 | 4-fluorophenylmethyl | Enhanced BBB penetration | Neuropharmacology |

Preparation Methods

Method Based on Bromination and Ammoniation (Classical Route)

- Starting Material: Butyric acid or its derivatives.

-

- Bromination: Introduction of bromine to the butyric acid methyl ester to form 2-bromo-butyric acid methyl ester.

- Ammoniation: Reacting the brominated ester with ammonia in methanol solution at low temperatures (below 10°C) to replace bromine with an amino group, forming 2-amino-butanamide.

- Purification: Evaporation under reduced pressure, crystallization with anhydrous isopropyl alcohol, and filtration to isolate the free amine.

- Salt Formation: Reaction of the free amine with hydrochloric acid gas in methanol to form the hydrochloride salt.

-

- Ammonia solution concentration: 25% in methanol.

- Temperature control: Ammoniation at below 10°C initially, then stirring at 20°C for 38-42 hours.

- Molar ratios: Methanol ammonia solution to brominated ester weight ratio around 23-28:5-7.

- Reflux and crystallization steps to improve purity.

-

- The process produces white solid 2-amino-butanamide hydrochloride with high purity after drying.

-

- This method is well-established but involves handling bromine-containing intermediates, which are environmentally unfriendly and require careful handling.

Reference: Patent CN103012190A provides detailed procedural steps and conditions for this method.

Method Based on Chlorination with Bis(trichloromethyl)carbonate and Ammoniation

- Starting Material: 2-Aminobutyric acid.

-

- Chlorination: Reaction of 2-aminobutyric acid with bis(trichloromethyl)carbonate in an organic solvent at temperatures from -5°C to 110°C to form 4-ethyl-2,5-oxazolidinedione intermediate.

- Ammoniation: Saturation of the intermediate solution with ammonia gas in methanol or ethanol solvent for 2-8 hours.

- Acidification: Addition of concentrated hydrochloric acid to precipitate 2-aminobutyramide hydrochloride crystals.

- Isolation: Filtration and drying to obtain the hydrochloride salt with high purity.

-

- Chlorination temperature range: -5°C to 110°C.

- Ammoniation time: 2-8 hours.

- Acidification pH adjustment to about 3.

-

- Yield of 2-aminobutyramide hydrochloride can reach 95.0% for the ammoniation-acidification step.

- Overall yield based on 2-aminobutyric acid raw material is approximately 87.4%.

- Purity reported at 98.5%.

-

- This method avoids the use of bromine and high-pressure amination.

- It has mild reaction conditions, simple operation, and generates less hazardous waste.

- Cost-effective and environmentally friendlier compared to bromination routes.

-

- The method reduces the use of toxic reagents and minimizes pollution.

Reference: Patent CN101684078A details this advanced synthesis route with reaction schemes and experimental data.

Summary Table of Preparation Methods

Research Findings and Industrial Implications

- The chlorination-ammoniation-acidification route (Method 2) is currently the most promising for industrial-scale synthesis due to its high yield, purity, and environmentally benign profile.

- The classical bromination method (Method 1) is effective but less favored due to safety and environmental concerns.

- Protective group strategies and multi-step syntheses (Method 3) are more complex and yield lower amounts, limiting their industrial applicability.

- Optimization of reaction parameters such as temperature, solvent choice, and molar ratios significantly impacts yield and purity.

- The choice of solvent (methanol vs. ethanol) and acidification conditions is critical for crystal formation and product isolation.

- The methods reviewed highlight the trend toward greener chemistry with reduced hazardous reagents and waste.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 2-Amino-N-butyl-2-methylpropanamide hydrochloride, and how can reaction parameters be optimized for scalability?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. For example, reacting 2-methylpropanamide derivatives with butylamine in the presence of a coupling agent (e.g., EDC or DCC) under anhydrous conditions. Optimization includes:

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves purity .

Q. Which analytical techniques are most effective for confirming structural identity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm amine protonation and amide bond integrity.

- HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) detects impurities <0.1% .

- Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ expected at m/z 223.1).

Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) by ionizing the amine group. Stability tests (25°C/60% RH for 24 weeks) show no degradation when stored desiccated. For buffered solutions, adjust pH to 4–6 to prevent freebase precipitation .

Advanced Research Questions

Q. What mechanistic insights explain steric hindrance effects during amide bond-forming reactions with this compound?

- Methodological Answer : The tert-butyl and methyl groups create steric bulk, slowing nucleophilic attack. Computational modeling (DFT at B3LYP/6-31G* level) predicts a 15% reduction in reaction rate compared to unsubstituted analogs. Mitigation strategies include:

- Activating Agents : Use HOBt or HOAt to stabilize intermediates.

- Solvent Effects : Switch to less viscous solvents (e.g., THF) to improve diffusion .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies during kinetic studies?

- Methodological Answer : Contradictions arise from variable solvent polarity or temperature. Systematic analysis via Arrhenius plots (lnk vs. 1/T) identifies optimal conditions. For example, a 10°C increase in DMF raises reaction rate by 1.8-fold. Cross-validate using stopped-flow UV-Vis spectroscopy to track real-time intermediates .

Q. What in vitro models are suitable for evaluating neuronal receptor interactions, based on structural analogs?

- Methodological Answer : Structural analogs (e.g., GABA receptor agonists) suggest using:

- Primary Neuronal Cultures : Rat cortical neurons (IC₅₀ assays with glutamate-induced excitotoxicity).

- Patch-Clamp Electrophysiology : Measure ion channel modulation (e.g., NMDA receptor currents).

- Molecular Docking : AutoDock Vina with PDB 3QEL to predict binding affinities .

Data Contradiction Analysis

Q. How should conflicting data on thermal degradation profiles be reconciled?

- Methodological Answer : Discrepancies in TGA/DSC data (e.g., decomposition at 150°C vs. 180°C) may stem from sample purity or heating rates. Replicate studies at 5°C/min under nitrogen, using HPLC-validated samples. Cross-reference with IR spectroscopy to detect decomposition byproducts (e.g., CO₂ or NH₃ release) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.